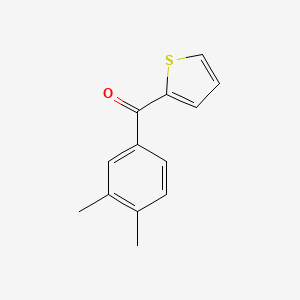

(3,4-Dimethylphenyl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(3,4-dimethylphenyl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULMBVQLHKQESS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640552 |

Source

|

| Record name | (3,4-Dimethylphenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-80-7 |

Source

|

| Record name | (3,4-Dimethylphenyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3,4-Dimethylphenyl)(thiophen-2-yl)methanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dimethylphenyl)(thiophen-2-yl)methanone is a diaryl ketone featuring a substituted phenyl ring and a thiophene moiety. This structural motif is of significant interest in medicinal chemistry due to the well-documented and diverse biological activities of thiophene-containing compounds. This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential therapeutic applications of this compound, with a particular focus on its prospective role as an anti-inflammatory agent. The document delves into the mechanistic rationale behind its synthesis and proposed biological action, supported by spectroscopic data of analogous structures and in silico analyses of related compounds. Detailed experimental protocols and data interpretations are provided to support researchers in the fields of chemical synthesis and drug discovery.

Chemical Identity and Nomenclature

The compound at the core of this guide is systematically named (3,4-Dimethylphenyl)(thiophen-2-yl)methanone according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Synonyms and Identifiers:

| Identifier | Value |

| IUPAC Name | (3,4-Dimethylphenyl)(thiophen-2-yl)methanone |

| CAS Number | 915923-80-7 |

| Molecular Formula | C₁₃H₁₂OS |

| Molecular Weight | 216.30 g/mol |

| SMILES | CC1=CC(C(=O)C2=CC=CS2)=C(C)C=C1 |

| InChI | InChI=1S/C13H12OS/c1-8-5-6-11(12(9(8)2)13(14)10-3-4-15-7-10)7-1/h3-7H,1-2H3 |

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

The Friedel-Crafts Acylation Reaction

The synthesis involves the reaction of thiophene with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: General scheme of the Friedel-Crafts acylation for the synthesis of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone.

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of 3,4-dimethylbenzoyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich thiophene ring.

A critical aspect of this reaction is its regioselectivity . Thiophene undergoes electrophilic substitution preferentially at the C2 (or C5) position. This preference is attributed to the greater stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during C2 attack. The positive charge can be delocalized over more atoms, including the sulfur atom, through resonance, leading to a more stable intermediate and a lower activation energy for the reaction at this position.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the laboratory-scale synthesis of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone.

Materials:

-

Thiophene

-

3,4-Dimethylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add 3,4-dimethylbenzoyl chloride (1.0 eq) dissolved in anhydrous DCM to the stirred suspension via the dropping funnel.

-

Thiophene Addition: After the addition of the acyl chloride, add thiophene (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure (3,4-Dimethylphenyl)(thiophen-2-yl)methanone.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Thiophene Ring): Three distinct signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at the C5 position will likely appear as a doublet of doublets, coupled to the protons at C3 and C4. The protons at C3 and C4 will also appear as multiplets.

-

Aromatic Protons (Dimethylphenyl Ring): Three signals are expected for the protons on the dimethylphenyl ring. A singlet for the proton between the two methyl groups, and two doublets for the other two protons.

-

Methyl Protons: Two singlets are expected for the two methyl groups on the phenyl ring, likely in the region of δ 2.2-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the downfield region (δ 185-195 ppm).

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the thiophene and dimethylphenyl rings.

-

Methyl Carbons: Two signals for the methyl carbons will appear in the aliphatic region (δ 15-25 ppm).

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected around 1650-1680 cm⁻¹.

-

C-H Aromatic Stretch: Signals above 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the aromatic rings.

-

C-S Stretch: A weaker absorption band for the C-S bond in the thiophene ring may be observed.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 216, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the thiophene ring, the dimethylphenyl ring, and the carbonyl group.

Therapeutic Potential and Biological Activity

Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] They exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2]

Anti-Inflammatory Activity and Cyclooxygenase (COX) Inhibition

A significant area of interest for thiophene-based compounds is their potential as anti-inflammatory agents. Inflammation is a complex biological response, and a key enzyme family involved in this process is cyclooxygenase (COX). There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3]

Many thiophene-containing molecules have been investigated as inhibitors of COX enzymes, with a particular focus on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[4] The structural features of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone, particularly the diaryl ketone scaffold, are analogous to known COX inhibitors.

Mechanistic Hypothesis for COX-2 Inhibition

The anti-inflammatory activity of diaryl ketones is often attributed to their ability to bind to the active site of the COX-2 enzyme. The two aromatic rings can fit into the hydrophobic channel of the enzyme, and the ketone linker provides a suitable orientation for these interactions. The substituents on the phenyl ring, in this case, the two methyl groups, can further influence the binding affinity and selectivity. In silico molecular docking studies on similar thiophene-containing compounds have shown that the thiophene ring can form crucial interactions with amino acid residues within the COX-2 active site.[5]

Diagram of Proposed COX-2 Inhibition:

Sources

- 1. researchgate.net [researchgate.net]

- 2. (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone: A Predictive and Comparative Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone. In the absence of direct, publicly available experimental spectra for this specific molecule, this document employs a predictive methodology grounded in established spectroscopic principles and comparative data from closely related analogues. By leveraging detailed spectral data from phenyl(thiophen-2-yl)methanone (2-benzoylthiophene) and considering the electronic effects of methyl substituents, we present a robust, predicted spectroscopic profile encompassing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This guide is designed to serve as a valuable resource for researchers in compound identification, characterization, and quality control, offering a framework for spectroscopic analysis when reference standards are unavailable. Detailed experimental protocols for both spectroscopic analysis and a plausible synthetic route are provided to ensure practical applicability and self-validating workflows.

Introduction: The Challenge of Characterizing Novel Compounds

The structural elucidation of novel or sparsely documented chemical entities is a foundational challenge in chemical research and drug development. (3,4-Dimethylphenyl)(thiophen-2-yl)methanone, a diaryl ketone featuring a substituted phenyl ring and a thiophene moiety, represents a class of compounds with potential applications in medicinal chemistry and materials science. However, a comprehensive search of established spectral databases reveals a lack of publicly available, experimentally derived spectroscopic data for this specific molecule.

This guide addresses this data gap by employing a predictive and comparative approach. As a Senior Application Scientist, the rationale behind this methodology is to build a scientifically sound and defensible spectroscopic profile based on the known characteristics of a closely related, well-documented analogue: phenyl(thiophen-2-yl)methanone. By understanding the fundamental principles of how substituents influence spectroscopic outcomes, we can extrapolate a highly accurate predicted dataset for the target molecule. This approach not only provides a valuable reference for researchers working with (3,4-Dimethylphenyl)(thiophen-2-yl)methanone but also serves as a methodological template for the characterization of other novel compounds.

Foundational Analysis: Spectroscopic Data of Phenyl(thiophen-2-yl)methanone

To establish a reliable baseline for our predictions, we first present the experimental spectroscopic data for phenyl(thiophen-2-yl)methanone (also known as 2-benzoylthiophene). This molecule serves as our primary reference compound, differing from our target molecule only by the absence of the two methyl groups on the phenyl ring.

¹H and ¹³C NMR Data of Phenyl(thiophen-2-yl)methanone

The ¹H and ¹³C NMR spectra of phenyl(thiophen-2-yl)methanone provide the foundational chemical shift assignments from which we will extrapolate the data for our target compound.

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Phenyl-H (ortho) | 7.85-7.88 | m | 2H | |

| Phenyl-H (para) | 7.65 | dd | 4.0, 1.2 | 1H |

| Phenyl-H (meta) | 7.49-7.52 | m | 2H | |

| Thienyl-H5 | 7.82 | dd | 8.4, 1.2 | 1H |

| Thienyl-H3 | 7.72-7.73 | m | 1H | |

| Thienyl-H4 | 7.16 | dd | 4.8, 4.0 | 1H |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |

| C=O | 188.3 | Carbonyl |

| Thienyl-C2 | 143.7 | Quaternary |

| Phenyl-C1 | 138.0 | Quaternary |

| Thienyl-C5 | 134.9 | CH |

| Thienyl-C3 | 134.3 | CH |

| Phenyl-C4 | 132.3 | CH |

| Phenyl-C2, C6 | 129.2 | CH |

| Phenyl-C3, C5 | 128.5 | CH |

| Thienyl-C4 | 128.0 | CH |

| Data sourced from supporting information for a publication by The Royal Society of Chemistry.[1] |

FT-IR and Mass Spectrometry Data of Phenyl(thiophen-2-yl)methanone

The FT-IR spectrum is dominated by the strong carbonyl stretch, while the mass spectrum reveals characteristic fragmentation patterns.

| Spectroscopic Technique | Key Features |

| FT-IR (KBr Wafer) | ~1630 cm⁻¹ (C=O stretch, strong), ~3100 cm⁻¹ (Ar-H stretch), ~1400-1600 cm⁻¹ (C=C ring stretches) |

| Mass Spectrometry (EI) | m/z 188 (M⁺), 111 (Thienyl-C≡O⁺, base peak), 105 (Phenyl-C≡O⁺), 77 (Phenyl⁺) |

| Data sourced from PubChem.[2] |

Predictive Spectroscopic Profile of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone

The addition of two methyl groups to the 3- and 4-positions of the phenyl ring will induce predictable changes in the spectroscopic signatures. Methyl groups are weakly electron-donating through induction and hyperconjugation.[3] This will affect the electronic environment of the nearby protons and carbons, influencing their chemical shifts.

Predicted ¹H NMR Spectrum

The electron-donating nature of the methyl groups will cause a slight upfield (lower ppm) shift of the remaining aromatic protons on the phenyl ring.[3] The protons on the thiophene ring are expected to be largely unaffected.

| Predicted ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Rationale for Prediction |

| Thienyl-H5 | ~7.82 | dd | 1H | Minimal change from reference. |

| Thienyl-H3 | ~7.73 | dd | 1H | Minimal change from reference. |

| Phenyl-H2 | ~7.65 | d | 1H | Ortho to one methyl group, expected slight upfield shift. |

| Phenyl-H6 | ~7.60 | dd | 1H | Ortho to one methyl group, expected slight upfield shift. |

| Phenyl-H5 | ~7.20 | d | 1H | Ortho to the other methyl group, expected upfield shift. |

| Thienyl-H4 | ~7.16 | t | 1H | Minimal change from reference. |

| 3-CH₃ | ~2.35 | s | 3H | Typical chemical shift for an aryl methyl group. |

| 4-CH₃ | ~2.35 | s | 3H | Typical chemical shift for an aryl methyl group. |

Predicted ¹³C NMR Spectrum

The carbons directly attached to the methyl groups will experience a downfield shift, while the methyl carbons themselves will appear in the aliphatic region.[4][5] The electron-donating effect will cause slight upfield shifts for other ring carbons.[4][5]

| Predicted ¹³C NMR | Predicted δ (ppm) | Assignment | Rationale for Prediction |

| C=O | ~188.0 | Carbonyl | Minimal change from reference. |

| Thienyl-C2 | ~143.7 | Quaternary | Minimal change from reference. |

| Phenyl-C4 | ~142.0 | Quaternary | Downfield shift due to directly attached methyl group. |

| Phenyl-C3 | ~137.0 | Quaternary | Downfield shift due to directly attached methyl group. |

| Phenyl-C1 | ~135.5 | Quaternary | Slightly upfield shift due to electron-donating groups. |

| Thienyl-C5 | ~134.9 | CH | Minimal change from reference. |

| Thienyl-C3 | ~134.3 | CH | Minimal change from reference. |

| Phenyl-C6 | ~130.0 | CH | Slight upfield shift. |

| Phenyl-C2 | ~129.5 | CH | Slight upfield shift. |

| Thienyl-C4 | ~128.0 | CH | Minimal change from reference. |

| Phenyl-C5 | ~127.0 | CH | Slight upfield shift. |

| 3-CH₃ & 4-CH₃ | ~20.0 | CH₃ | Typical chemical shift for aryl methyl carbons. |

Predicted FT-IR Spectrum

The primary influence on the FT-IR spectrum will be on the carbonyl (C=O) stretching frequency. Electron-donating groups on the phenyl ring can slightly lower this frequency due to resonance effects that decrease the double bond character of the carbonyl group.[6]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale for Prediction |

| Ar-H Stretch | ~3100-3000 | Medium | Unchanged from reference. |

| C-H Stretch (Methyl) | ~2950-2850 | Medium | Characteristic of alkyl groups. |

| C=O Stretch | ~1625-1630 | Strong | Slightly lower than reference due to electron-donating methyl groups. |

| C=C Ring Stretches | ~1600, ~1500, ~1450 | Medium-Strong | Characteristic of aromatic rings. |

| C-C-C Stretch | ~1300-1230 | Medium-Strong | Characteristic of aromatic ketones.[7] |

Predicted Mass Spectrum

The molecular weight of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone is 216.29 g/mol . The fragmentation pattern is expected to be dominated by α-cleavage on either side of the carbonyl group.[8][9][10]

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 216 | [M]⁺ | Molecular Ion |

| 111 | [Thienyl-C≡O]⁺ | α-cleavage, loss of dimethylphenyl radical |

| 133 | [Dimethylphenyl-C≡O]⁺ | α-cleavage, loss of thienyl radical |

| 105 | [Dimethylphenyl]⁺ | Loss of CO from m/z 133 |

| 83 | [Thienyl]⁺ | Loss of CO from m/z 111 |

Experimental Protocols

To ensure the practical utility of this guide, the following sections detail standardized protocols for the synthesis and spectroscopic analysis of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone.

Synthesis: Friedel-Crafts Acylation

This synthesis is based on the well-established Friedel-Crafts acylation reaction.[11][12][13]

Workflow Diagram: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

To a stirred solution of 1,2-dimethylbenzene (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise.

-

Add a solution of thiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3,4-Dimethylphenyl)(thiophen-2-yl)methanone.

Spectroscopic Analysis Protocols

Workflow Diagram: Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software, referencing the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

FT-IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

Mass Spectrometry:

-

Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectroscopic profile for (3,4-Dimethylphenyl)(thiophen-2-yl)methanone. By grounding our predictions in the experimental data of a close structural analogue and established principles of spectroscopic substituent effects, we have provided a robust framework for the identification and characterization of this compound. The inclusion of detailed experimental protocols for both synthesis and analysis ensures that this guide is not only a theoretical resource but also a practical tool for researchers. This methodology of predictive spectroscopy serves as a powerful approach in modern chemical research, enabling progress even in the absence of complete reference data.

References

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2015). ResearchGate. [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]

- Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. (1976). The Journal of Organic Chemistry.

-

2-Benzoylthiophene. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

- Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008). The Journal of Organic Chemistry.

-

Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. [Link]

- 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsatur

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]

-

friedel-crafts acylation of benzene. (n.d.). Retrieved January 26, 2026, from [Link]

-

Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 26, 2026, from [Link]

-

5.3: Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts. [Link]

-

GCMS Section 6.11.3. (n.d.). Whitman People. Retrieved January 26, 2026, from [Link]

-

Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2006). ResearchGate. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 26, 2026, from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 26, 2026, from [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. [Link]

-

Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube. [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

IR Absorption Frequency: Delocalization. (2024). JoVE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: IR Absorption Frequency: Delocalization [jove.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. GCMS Section 6.11.3 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Note: A Validated Protocol for the Purification of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Abstract: This document provides a comprehensive, field-proven protocol for the purification of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone, a diaryl ketone of interest as a synthetic intermediate. The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice. We address purification following a standard Friedel-Crafts acylation synthesis, detailing an initial aqueous work-up followed by two validated methods for achieving high purity: recrystallization and flash column chromatography. This protocol is designed as a self-validating system, incorporating in-process controls and final purity assessments to ensure the isolation of a product suitable for downstream applications.

Introduction and Strategic Overview

(3,4-Dimethylphenyl)(thiophen-2-yl)methanone is a diaryl methanone, a structural motif frequently encountered in pharmacologically active compounds and advanced materials. The reliable synthesis and, critically, the rigorous purification of such intermediates are paramount to the success of multi-step synthetic campaigns. The most common synthetic route to this class of compounds is the Friedel-Crafts acylation, which, while effective, often yields a crude product contaminated with starting materials, catalyst residues, and various byproducts.

The purification strategy outlined herein is predicated on a typical synthesis involving the Lewis acid-catalyzed acylation of thiophene with 3,4-dimethylbenzoyl chloride.

Common Synthesis: Friedel-Crafts Acylation The reaction involves the electrophilic substitution of thiophene with an acylium ion generated from 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). Thiophene is highly reactive, and acylation occurs with high regioselectivity at the 2-position due to the superior stabilization of the cationic intermediate via resonance.[1] SnCl₄ is often preferred over AlCl₃ as it tends to cause less polymerization of the reactive thiophene ring.[2]

Anticipated Impurity Profile: A successful purification protocol must effectively remove the following potential contaminants:

-

Catalyst Residues: The Lewis acid (e.g., SnCl₄) and its hydrolyzed forms.

-

Unreacted Starting Materials: Thiophene and 3,4-dimethylbenzoyl chloride.

-

Hydrolyzed Starting Material: 3,4-dimethylbenzoic acid, from the reaction of the acyl chloride with adventitious water.

-

Byproducts: Polymeric materials derived from thiophene and potential isomers from acylation at the 3-position (typically a minor component).

Our comprehensive purification workflow is therefore designed in sequential stages: an initial extractive work-up to remove the bulk of inorganic and acidic impurities, followed by a final polishing step to isolate the target compound in high purity.

Comprehensive Purification Workflow

The logical flow from a crude reaction mixture to a validated, pure final product is depicted below. This workflow provides decision points based on the required purity level and the nature of the impurities observed during in-process analysis.

Caption: Overall purification workflow for (3,4-Dimethylphenyl)(thiophen-2-yl)methanone.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

Protocol 1: Post-Reaction Aqueous Work-up

Rationale: This initial phase is critical for quenching the reaction and removing the Lewis acid catalyst and water-soluble or acid/base-reactive impurities. The process physically separates the desired organic product from these contaminants.

Materials:

-

Crude reaction mixture in an organic solvent (e.g., CH₂Cl₂)

-

Ice

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel, beakers, Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Quenching: Slowly pour the cooled crude reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl.

-

Causality: This step hydrolyzes the Lewis acid and decomposes the aluminum or tin complex formed with the ketone product, rendering them water-soluble.[2] The acidic environment ensures the complete protonation of any basic byproducts.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is dense (e.g., CH₂Cl₂), add ethyl acetate to ensure the organic layer is less dense than water, facilitating a clean separation. Extract the aqueous layer twice more with ethyl acetate.

-

Combine & Wash: Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with: a. Water (to remove bulk acid) b. Saturated NaHCO₃ solution (to neutralize any remaining HCl and remove acidic impurities like 3,4-dimethylbenzoic acid). Continue until no more gas evolution is observed. c. Brine (to break any emulsions and begin the drying process).

-

Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

Protocol 2: Purification by Recrystallization

Rationale: Recrystallization is an efficient technique for purifying crystalline solids. It relies on the principle that the solubility of the compound of interest and its impurities vary differently with temperature in a chosen solvent. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain in solution upon cooling.

Materials:

-

Crude solid product from Protocol 1

-

Selection of recrystallization solvents (e.g., Methanol, Ethanol, Isopropanol, Hexane/Ethyl Acetate mixture)

-

Erlenmeyer flask, condenser

-

Hot plate/stirrer

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a few drops of different solvents. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating. Methanol or ethanol are often good starting points for diaryl ketones.[3][4]

-

Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.

-

Induce Further Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small portion of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

-

Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

Rationale: When recrystallization is ineffective (e.g., if the product is an oil or impurities co-crystallize) or when very high purity is required, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[5]

Materials:

-

Crude solid product from Protocol 1

-

Silica gel (flash grade, 230-400 mesh)

-

Solvents for eluent (e.g., Hexanes, Ethyl Acetate)

-

Glass chromatography column

-

TLC plates, developing chamber, and UV lamp

-

Collection tubes

-

Rotary evaporator

Procedure:

-

TLC Analysis: Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and elute with various mixtures of hexanes and ethyl acetate (e.g., 5%, 10%, 20% EtOAc in hexanes). The ideal eluent system will give the product an Rf value of approximately 0.25-0.35.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 2% EtOAc/hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry powder on a rotary evaporator. This "dry loading" method typically results in better separation. Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Begin eluting the column with the solvent system determined by TLC analysis. Collect fractions in test tubes. The polarity of the eluent can be gradually increased if necessary to move the product off the column.

-

Fraction Analysis: Spot every few fractions on a TLC plate to monitor the separation.

-

Combine & Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified product.

Product Validation and Data Summary

To confirm the identity and purity of the final product, a combination of analytical techniques should be employed. The data below represents expected values for the purified compound.

| Parameter | Expected Value / Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₂OS | Based on the structure of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone. |

| Molecular Weight | 216.30 g/mol | Calculated from the molecular formula. Verifiable by Mass Spectrometry (MS). |

| Appearance | Off-white to pale yellow crystalline solid | Pure diaryl ketones are typically colorless or pale solids. Color indicates residual impurities. |

| Melting Point | A sharp range of 1-2 °C | A sharp melting point is a key indicator of high purity for a crystalline solid.[6] |

| TLC Analysis | A single spot under UV light | Mobile phase: 10-20% Ethyl Acetate in Hexanes. Rf ≈ 0.3. The absence of other spots indicates purity. |

| ¹H NMR (CDCl₃) | Signals consistent with structure: ~7.7-7.1 ppm (aromatic H), ~2.3 ppm (singlets, 2 x CH₃) | Confirms the chemical structure and the absence of proton-bearing impurities. Integration should be correct. |

| IR Spectroscopy | Strong C=O stretch at ~1640 cm⁻¹ | Characteristic absorption for a conjugated diaryl ketone. |

References

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

Ganesh, G., Sivasakthikumaran, R., Govindan, E., Mohana Krishnan, A. K., & SubbiahPandi, A. (2012). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2844. Available from: [Link]

-

Ganesh, G., et al. (2012). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9496454, (2,4-Dimethylphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone. Retrieved from [Link]

-

Ganesh, G., Sivasakthikumaran, R., Govindan, E., Krishnan, A. K. M., & Pandi, A. S. (2012). (3,4-Dimeth-oxy-phen-yl)[2-(thio-phen-2-ylcarbon-yl)phen-yl]methanone. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o2844. Available from: [Link]

-

Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

-

Organic Letters. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. Available from: [Link]

- Google Patents. (n.d.). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.

-

JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US2166584A - Purification of ketones.

-

PrepChem.com. (n.d.). Synthesis of 3,4-Dimethoxybenzoyl chloride. Retrieved from [Link]

-

Synthesis. (1988). An Improved Procedure for the Preparation of Acetals from Diaryl Ketones. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

- Google Patents. (n.d.). US2492629A - Acylation of thiophene.

-

Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

- Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.

-

Sciencemadness.org. (2006). ketone-bisulfite product recrystallization. Retrieved from [Link]

-

ResearchGate. (2017). The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols. Available from: [Link]

-

Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

- Google Patents. (n.d.). US5543531A - Thiophen compounds and their preparation.

-

MDPI. (n.d.). methanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758535, 3,4-Dimethylbenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US2826537A - Method for purification of ketones.

-

ACS Publications. (2023). Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]

-

Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]

-

MDPI. (n.d.). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Retrieved from [Link]

-

YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]

-

ResearchGate. (n.d.). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Retrieved from [Link]

-

Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

University of Delaware, Department of Chemistry and Biochemistry. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Friedel-Crafts Acylation [www1.udel.edu]

- 6. creative-chemistry.org.uk [creative-chemistry.org.uk]

Unveiling Molecular Architectures: A Guide to X-ray Crystallography of Thiophenyl Methanone Compounds

Introduction: The Significance of Thiophenyl Methanones and Structural Insight

Thiophenyl methanone derivatives represent a critical class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules dictates their biological function and interaction with therapeutic targets. Therefore, single-crystal X-ray diffraction stands as the definitive technique for elucidating their molecular structures, providing unparalleled insights into bond lengths, bond angles, and intermolecular interactions.[3] This detailed structural information is invaluable for drug development professionals in understanding structure-activity relationships (SAR) and designing more potent and selective therapeutic agents.

This application note provides a comprehensive guide for researchers and scientists on the methodologies and best practices for the X-ray crystallographic analysis of thiophenyl methanone compounds, from crystal growth to final structure validation.

The Crystallographic Workflow: A Pathway to Atomic Resolution

The journey from a synthesized thiophenyl methanone powder to a refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles. Each stage is critical for the success of the experiment and the quality of the final structural model.

Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of thiophenyl methanone compounds.

Part 1: From Powder to Perfect Crystal - The Art of Crystallization

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals.[4] For thiophenyl methanone compounds, which are typically small organic molecules, several crystallization techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.

Foundational Principle: Supersaturation

Crystallization is fundamentally the process of a solute precipitating from a supersaturated solution in an ordered, crystalline manner.[5][6] Supersaturation can be achieved by various methods, including slow cooling, solvent evaporation, or the diffusion of an anti-solvent.[7]

Common Crystallization Techniques for Thiophenyl Methanones

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, increasing the concentration of the solute to the point of crystallization.[2][8] | Simple to set up; effective for many soluble organic compounds. | Can sometimes lead to rapid crystal growth and lower quality crystals.[8] |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4][8][9] | Generally produces higher quality crystals due to the slow approach to supersaturation.[10] | Requires careful selection of a miscible solvent/anti-solvent pair. |

| Batch Crystallization | A supersaturated solution is created, often by heating to dissolve the solute and then cooling.[7][11] Seeding with a small existing crystal can be used to control nucleation and crystal growth.[7][12] | Scalable and can be used for larger quantities of material. | May require more optimization to control crystal size and quality. |

Protocol 1: Vapor Diffusion Crystallization of a Thiophenyl Methanone Compound

This protocol describes a general procedure for setting up a vapor diffusion experiment, a highly successful method for small organic molecules.[8]

Materials:

-

Purified thiophenyl methanone compound (5-10 mg)

-

Small inner vial (e.g., 0.5 mL vial)

-

Larger outer vial or beaker that can accommodate the inner vial

-

A "good" solvent in which the compound is soluble (e.g., ethyl acetate, chloroform, THF)[8][13]

-

A volatile "bad" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane, pentane, diethyl ether)[8]

-

Airtight seal for the outer container (e.g., parafilm, screw cap)

Procedure:

-

Dissolve the Compound: In the small inner vial, dissolve 5-10 mg of the purified thiophenyl methanone compound in the minimum amount of the "good" solvent to achieve a clear, saturated, or near-saturated solution.

-

Prepare the Reservoir: Add a larger volume (e.g., 1-2 mL) of the "bad" solvent (anti-solvent) to the bottom of the larger outer vial.

-

Assemble the System: Carefully place the open inner vial containing the compound solution into the outer vial, ensuring the inner vial does not tip over and the two solvents do not mix directly.[9]

-

Seal and Incubate: Seal the outer vial tightly to create a closed system.[4] Leave the setup undisturbed in a location with a stable temperature and free from vibrations.

-

Monitor for Crystal Growth: Check the vial periodically over several days to weeks for the formation of single crystals. The slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility of the compound, leading to crystal nucleation and growth.[4]

Part 2: The Diffraction Experiment - Capturing the Blueprint

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. A suitable crystal should be optically clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm in all dimensions).[3]

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique diffracted X-ray beams (reflections) as possible.[14] Modern diffractometers equipped with CCD or CMOS detectors rotate the crystal in the X-ray beam, collecting a series of diffraction images.[15]

Key Parameters for Data Collection:

| Parameter | Description | Typical Value for Thiophenyl Methanones | Rationale |

| X-ray Source | The source of the X-rays. Common sources are Molybdenum (Mo) Kα or Copper (Cu) Kα radiation. | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)[1] | Mo is generally suitable for a wide range of organic compounds. Cu may be preferred for smaller unit cells but can cause higher fluorescence with sulfur atoms. |

| Temperature | The temperature at which the data is collected. | 100 K - 296 K[1] | Low temperatures (cryo-cooling) are highly recommended to minimize thermal motion of the atoms, leading to higher resolution data and reduced radiation damage. |

| Exposure Time | The duration each diffraction image is collected. | 2 - 60 seconds per frame[1] | Dependent on crystal size, diffracting power, and X-ray source intensity. The goal is to achieve good signal-to-noise without overloading the detector. |

| Frame Width | The rotation angle of the crystal per image. | 0.5° - 1.0°[1] | Narrower frames can improve data quality, especially for crystals with large unit cells.[16] |

| Detector Distance | The distance between the crystal and the detector. | 40 - 60 mm[1] | Affects the resolution of the data collected. A shorter distance allows for the collection of higher-angle (higher resolution) data. |

Part 3: From Data to Structure - The Computational Workflow

The raw diffraction images are processed to generate a list of reflection intensities, which is then used to solve and refine the crystal structure.[16] This process is now largely automated through sophisticated software packages.

Data Processing

This stage involves three main steps:

-

Indexing: Determining the unit cell parameters and crystal orientation from the positions of the diffraction spots.

-

Integration: Measuring the intensity of each diffraction spot after subtracting the background noise.[16]

-

Scaling and Merging: Placing all the intensity measurements on a common scale and merging symmetry-equivalent reflections to produce a final, unique dataset.

Structure Solution and Refinement

For small molecules like thiophenyl methanones, the "phase problem" is typically solved using direct methods.[17] This method uses statistical relationships between the intensities of the reflections to derive an initial set of phases, which are then used to calculate an initial electron density map.[17]

This initial model is then improved through a process called least-squares refinement . In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[1]

Common Software for Structure Solution and Refinement:

| Software | Primary Function | Key Features |

| SHELXS/SHELXT | Structure Solution | Employs direct and Patterson methods to find an initial structural model.[1] |

| SHELXL | Structure Refinement | A powerful and widely used program for the refinement of crystal structures against diffraction data.[1] |

| Olex2 | Integrated Platform | A user-friendly graphical interface that integrates structure solution, refinement (often using SHELX programs), and visualization tools.[18][19][20][21] |

Protocol 2: Abridged Structure Refinement Workflow in Olex2

This protocol assumes a processed reflection file (e.g., an HKL file) and a file containing the unit cell parameters (e.g., an INS or RES file) have been generated.

-

Load Data: Open the reflection and instruction files in Olex2. The software will typically display an initial electron density map.

-

Solve Structure: Use the integrated solving routines (e.g., xs or xt which call the appropriate SHELX program) to generate an initial atomic model.

-

Assign Atoms: Identify and assign the atoms of the thiophenyl methanone molecule in the electron density map. The software's tools can be used to build the molecule based on the initial solution.

-

Initial Refinement: Perform several cycles of least-squares refinement. This will optimize the positions of the assigned atoms.

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.

-

Locate and Refine Hydrogen Atoms: Hydrogen atoms can often be located in the difference electron density map. Alternatively, they can be placed in geometrically calculated positions and refined using a "riding model".[13]

-

Check for and Model Disorder: Thiophenyl methanone derivatives may exhibit conformational disorder. If significant residual electron density is observed, or if thermal ellipsoids are unusually large, it may be necessary to model parts of the molecule in multiple orientations with partial occupancies.[22][23]

-

Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible between cycles.

Structure Validation: Ensuring a Trustworthy Model

The final step is to rigorously validate the quality of the refined crystal structure. This involves examining several crystallographic metrics.

Key Validation Metrics:

| Metric | Description | Acceptable Value for Publication |

| R1 | The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality structures.[13] |

| wR2 | A weighted residual factor based on the squared structure factor amplitudes. | < 0.15 is generally considered good.[13] |

| Goodness of Fit (GooF) | Should be close to 1.0 for a well-refined structure. | A value close to 1.0 indicates a good model and appropriate weighting scheme.[13] |

| Residual Electron Density | The highest peaks and deepest holes in the final difference electron density map. | Should be low, typically < ±0.5 e⁻/ų.[13][24] |

The final validated structure should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data available to the scientific community.[25][26]

Conclusion: From Structure to Function

X-ray crystallography provides an unambiguous and high-resolution view of the molecular structure of thiophenyl methanone compounds. This detailed structural knowledge is a cornerstone of modern drug discovery, enabling a rational, structure-based approach to the design of new and improved therapeutics. By following the protocols and best practices outlined in this guide, researchers can confidently navigate the crystallographic workflow to unlock the structural secrets held within these vital compounds.

References

-

X-ray crystallography - Wikipedia. Available at: [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. Available at: [Link]

-

Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone - Der Pharma Chemica. Available at: [Link]

-

Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available at: [Link]

-

X-ray Crystallography - Chemistry LibreTexts. Available at: [Link]

-

Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). Available at: [Link]

-

X-ray crystallography: Data collection strategies and resources - ResearchGate. Available at: [Link]

-

The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells - MDPI. Available at: [Link]

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Guide for crystallization. Available at: [Link]

-

(4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone - PMC - PubMed Central. Available at: [Link]

-

Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. Available at: [Link]

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]

-

Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone - ResearchGate. Available at: [Link]

-

Preparing a Single-Crystal X-ray Diffraction Scan - YouTube. Available at: [Link]

-

Olex2 | OlexSys. Available at: [Link]

-

Batch Crystallization Optimization and Process Design - Mettler Toledo. Available at: [Link]

-

Batch crystallization (Chapter 8) - Industrial Crystallization - Cambridge University Press & Assessment. Available at: [Link]

-

(IUCr) (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Available at: [Link]

-

Live from the Lab: What is Single Crystal X-Ray Diffraction? - YouTube. Available at: [Link]

-

Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone - ResearchGate. Available at: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

-

Optimization of Batch Crystallization of Magnetic Lysozyme Crystals and Study of the Continuous Crystallization Process - MDPI. Available at: [Link]

-

Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. Available at: [Link]

-

Crystal structure of methanone - PMC - PubMed Central. Available at: [Link]

-

Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Available at: [Link]

-

Olex2 download | SourceForge.net. Available at: [Link]

-

SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

-

Crystallization - Wikipedia. Available at: [Link]

-

Crystallization. Available at: [Link]

-

(PDF) OLEX2: A complete structure solution, refinement and analysis program. Available at: [Link]

-

Crystallization - Organic Chemistry at CU Boulder. Available at: [Link]

-

OlexSys. Available at: [Link]

-

Crystallographic Facilities @ Otterbein. Available at: [Link]

-

CCDC 893788: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. Available at: [Link]

-

The Cambridge Structural Database - BiŌkeanós. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. Crystallization - Wikipedia [en.wikipedia.org]

- 7. Batch crystallization (Chapter 8) - Industrial Crystallization [cambridge.org]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. unifr.ch [unifr.ch]

- 10. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

- 12. ethz.ch [ethz.ch]

- 13. (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. portlandpress.com [portlandpress.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. Olex2 | OlexSys [olexsys.org]

- 19. researchgate.net [researchgate.net]

- 20. OlexSys [olexsys.org]

- 21. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 22. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crystal structure of [4-(2-methoxyphenyl)-3-methyl-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-yl](thiophen-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.iucr.org [journals.iucr.org]

- 25. research.manchester.ac.uk [research.manchester.ac.uk]

- 26. biokeanos.com [biokeanos.com]

Application Note & Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and chemical safety assessment.[1][2] (3,4-Dimethylphenyl)(thiophen-2-yl)methanone is a novel compound with a chemical structure suggesting potential bioactivity; however, its effects on cell health are unknown. Thiophene derivatives, a class to which this compound belongs, have been shown to exhibit a range of biological activities, including potential anticancer properties, which often correlate with cytotoxicity in cancer cell lines.[3] A thorough understanding of a new chemical entity's cytotoxic profile is crucial for determining its therapeutic window and potential liabilities.[1]

This application note provides a detailed, multi-faceted strategy for assessing the cytotoxicity of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone using a suite of well-established, cell-based assays. We will move beyond a single-endpoint analysis to build a more comprehensive picture of the compound's cellular effects by interrogating three distinct cellular processes: metabolic activity, membrane integrity, and apoptosis. This approach provides a robust framework for researchers, scientists, and drug development professionals to characterize the cytotoxic potential of novel compounds.

The Rationale for a Multi-Assay Approach

Relying on a single assay can lead to a narrow or even misleading interpretation of a compound's cytotoxicity. Different assays measure distinct cellular events that may occur at different times or through different mechanisms of cell death.[4] By combining assays that probe metabolic health, membrane integrity, and specific cell death pathways, we can create a more nuanced and reliable assessment.

Here, we will detail the protocols for three key assays:

-

MTT Assay: To assess cell viability through mitochondrial metabolic activity.

-

Lactate Dehydrogenase (LDH) Assay: To quantify cytotoxicity by measuring the release of a cytosolic enzyme upon membrane damage.

-

Caspase-3/7 Assay: To specifically detect the induction of apoptosis, a programmed form of cell death.

This triad of assays provides a comprehensive overview of a compound's potential to disrupt cellular function, cause membrane damage, or trigger programmed cell death.

Experimental Workflow Overview

The overall workflow for assessing the cytotoxicity of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone is depicted below. This workflow ensures a systematic and logical progression from initial cell culture to data analysis and interpretation.

Figure 1: General experimental workflow for cytotoxicity testing.

MTT Assay: Assessing Metabolic Viability

Principle

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of viable cells.[6] A decrease in the purple color indicates a reduction in cell viability.

Protocol

Materials:

-

MTT solution (5 mg/mL in sterile PBS), store protected from light at 4°C.[6]

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution or acidified isopropanol).[5]

-

96-well flat-bottom plates.

-

Selected cell line (e.g., HeLa, A549, HepG2).

-

Complete cell culture medium.

-

(3,4-Dimethylphenyl)(thiophen-2-yl)methanone stock solution (e.g., in DMSO).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.[8] Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][9]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][9] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[6]

Data Analysis and Interpretation

Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Hypothetical Data Presentation:

| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.250 | 100 |

| 1 | 1.188 | 95 |

| 10 | 0.875 | 70 |

| 50 | 0.625 | 50 |

| 100 | 0.313 | 25 |

| 200 | 0.125 | 10 |

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11] The LDH assay is a colorimetric method that quantitatively measures LDH activity in the supernatant.[12] The amount of LDH released is proportional to the number of dead or damaged cells.

Protocol

Materials:

-

Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye).

-

96-well flat-bottom plates.

-

Cells and compound as described for the MTT assay.

-

Lysis solution (often included in the kit) for positive control.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare wells for the following controls:

-

Untreated Control: Cells with medium only.

-

Vehicle Control: Cells with the highest concentration of the vehicle (e.g., DMSO).

-

Positive Control (Maximum LDH Release): Cells treated with a lysis solution 45 minutes before the assay endpoint.

-

Background Control: Medium only (no cells).

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions.[10] Add 50-100 µL of the reaction mixture to each well containing the supernatant.[12]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

-

Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

-

Absorbance Measurement: Read the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[12]

Data Analysis and Interpretation

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Positive Control - Absorbance of Untreated)] x 100

Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).

Hypothetical Data Presentation:

| Compound Concentration (µM) | Mean Absorbance (490 nm) | % Cytotoxicity |

| 0 (Untreated) | 0.150 | 0 |

| Positive Control | 1.500 | 100 |

| 1 | 0.180 | 2.2 |

| 10 | 0.350 | 14.8 |

| 50 | 0.825 | 50 |

| 100 | 1.200 | 77.8 |

| 200 | 1.450 | 96.3 |

Caspase-3/7 Assay: Detecting Apoptosis

Principle

Apoptosis, or programmed cell death, is a highly regulated process. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases.[13] Caspases-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[14] This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is a specific target for caspases-3 and -7.[14][15] Cleavage of this substrate by activated caspases releases a luminescent or fluorescent signal that is proportional to the amount of caspase-3/7 activity.[15]

Apoptotic Signaling Pathway

Figure 2: Simplified diagram of the caspase-mediated apoptotic pathway.

Protocol

Materials:

-

Commercially available Caspase-Glo® 3/7 Assay System or similar luminescent/fluorescent kit.

-

Opaque-walled 96-well plates suitable for luminescence or fluorescence measurements.

-

Cells and compound as described for the MTT assay.

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone as described previously.

-

Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.[15] This typically involves reconstituting a lyophilized substrate with a buffer.

-

Reagent Addition: After the desired incubation period, allow the plate and its contents to equilibrate to room temperature. Add 100 µL of the prepared caspase-3/7 reagent to each well.[15]

-

Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis and Interpretation

The luminescent or fluorescent signal is directly proportional to the amount of caspase-3/7 activity. The results can be expressed as fold change in caspase activity compared to the untreated control.

Fold Change = (Signal of Treated Cells) / (Signal of Control Cells)

Plot the fold change in caspase activity against the log of the compound concentration.

Hypothetical Data Presentation:

| Compound Concentration (µM) | Mean Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |

| 0 (Control) | 1,500 | 1.0 |

| 1 | 1,800 | 1.2 |

| 10 | 4,500 | 3.0 |

| 50 | 12,000 | 8.0 |

| 100 | 9,000 | 6.0 |

| 200 | 5,250 | 3.5 |

Note: A decrease in caspase activity at very high concentrations may be due to overwhelming necrosis, where the apoptotic machinery is not activated or is dismantled.

Conclusion

The comprehensive assessment of a novel compound's cytotoxicity requires a multi-pronged approach. By employing the MTT, LDH, and Caspase-3/7 assays, researchers can gain valuable insights into the potential mechanisms of cell death induced by (3,4-Dimethylphenyl)(thiophen-2-yl)methanone. A decrease in metabolic activity (MTT), an increase in membrane permeability (LDH), and the activation of effector caspases (Caspase-3/7) would collectively provide strong evidence for the compound's cytotoxic and pro-apoptotic effects. This detailed application note and the accompanying protocols provide a robust framework for the initial cytotoxicological profiling of new chemical entities, paving the way for further mechanistic studies and informed decisions in the drug development pipeline.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

-

MDPI. (2022). methanone. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Available at: [Link]

-

PubMed. (n.d.). (3,4-Dimeth-oxy-phen-yl)[2-(thio-phen-2-ylcarbon-yl)phen-yl]methanone. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

-

MDPI. (n.d.). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Available at: [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Available at: [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

-

ResearchGate. (n.d.). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Available at: [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

-

Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

-

Protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

-

Protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Available at: [Link]

-